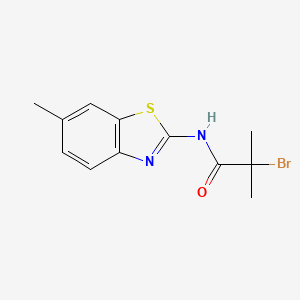

N-(6-méthyl-1,3-benzothiazol-2-yl)-2-bromo-2-méthylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

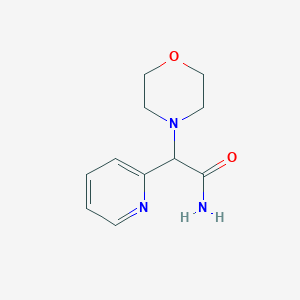

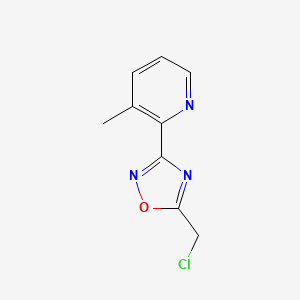

The compound “2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is likely an organic compound given its structure. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a propanamide group, which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique

Science des matériaux et nanotechnologie

- Nanoplatformes luminescentes: La conception de nanoplatformes luminescentes pour les applications biomédicales est un défi. Les propriétés de ce composé, telles que la stabilité colloïdale et la biocompatibilité, pourraient contribuer à la fabrication de nanomatériaux évolutifs et détectables .

Synthèse organique et réactions chimiques

- Blocs de construction pour le N,N’-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy): Ce composé contribue à la synthèse de ligands chiraux pour la catalyse asymétrique .

Intermédiaires pharmaceutiques

Mécanisme D'action

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to act as an inhibitor of certain enzymes, such as glycogen phosphorylase, and as an activator of certain proteins, such as c-Myc. In the case of glycogen phosphorylase, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In the case of c-Myc, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide binds to the protein, causing it to become active.

Biochemical and Physiological Effects

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as glycogen phosphorylase, and to activate certain proteins, such as c-Myc. In addition, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties.

Avantages Et Limitations Des Expériences En Laboratoire

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient starting material for various experiments. Additionally, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on biological systems. However, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide is not widely available and can be expensive to purchase.

Orientations Futures

There are a variety of potential future directions for research involving 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide. One potential direction is to further study the effects of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide on various biological systems, such as its effects on inflammation, cancer, and fungal infections. Additionally, further research could be conducted to determine the optimal concentrations of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide for various applications. Finally, further research could be conducted to develop more efficient and cost-effective synthesis methods for 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide.

Méthodes De Synthèse

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide can be synthesized through a two-step process. The first step involves the reaction of 6-methyl-1,3-benzothiazol-2-thiol with bromoacetyl bromide. This reaction yields a mixture of 2-bromo-2-methyl-N-benzothiazolylpropionamide and 2-bromo-2-methyl-N-benzothiazolylpropionamide ethyl ester. The second step involves the hydrolysis of the ester to yield the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKRWUUZQJZDDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)

![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)

![Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2394860.png)

![5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole](/img/structure/B2394863.png)

![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)

![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)